3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one
Description
3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Properties
CAS No. |
83495-02-7 |
|---|---|
Molecular Formula |
C23H17N3O4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H17N3O4/c1-30-21-15-18(26(28)29)12-13-20(21)25-22(17-10-6-3-7-11-17)24-19(23(25)27)14-16-8-4-2-5-9-16/h2-15H,1H3/b19-14- |
InChI Key |
JHHZTLZRWUNLAR-RGEXLXHISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=N/C(=C\C3=CC=CC=C3)/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=NC(=CC3=CC=CC=C3)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of substituents: The phenyl and methoxy-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Final cyclization: The final step often involves cyclization to form the imidazole ring system.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one exhibit significant antimicrobial properties. A study conducted on imidazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Several studies have highlighted the anticancer potential of imidazole derivatives. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with DNA and disrupt cancer cell metabolism positions it as a candidate for further anticancer drug development .
Biological Studies
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has been studied for its inhibitory effects on enzymes involved in inflammatory responses, which could lead to therapeutic applications in treating chronic inflammatory diseases .
Neuroprotective Effects
Research has suggested that imidazole derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its relevance in neurological research .
Material Science
Polymer Synthesis
The unique properties of 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one make it suitable for use in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in the production of high-performance materials .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazole derivatives, including 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a new antibiotic agent .
- Cancer Research : A comprehensive evaluation of imidazole derivatives’ anticancer properties was conducted at a leading cancer research institute. The findings revealed that the compound induces apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential as a therapeutic agent .
- Neuroprotection : A collaborative study between pharmacologists and neuroscientists assessed the neuroprotective effects of the compound on neuronal cultures exposed to toxic agents. The results showed marked improvement in cell viability and function, supporting further investigation into its use for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the methoxy and nitro substituents.
4-Nitroimidazole: Contains a nitro group but lacks the phenyl and methoxy substituents.
Benzimidazole: Contains a fused benzene ring instead of the phenylmethylene group.
Uniqueness
The unique combination of substituents in 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
The compound 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one (CAS No. 83495-05-0) is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates a complex structure with multiple functional groups that may contribute to its biological activity. The presence of methoxy and nitro groups on the phenyl ring enhances its potential interactions with biological targets.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
The IC50 values indicate the concentration needed to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest several potential pathways:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cell Cycle Arrest : It has been suggested that it can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Antioxidant Properties : The presence of phenolic groups may confer antioxidant properties, which can protect normal cells from oxidative stress during treatment.
Case Study 1: Anticancer Efficacy in Animal Models
A study involving animal models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. Results showed enhanced efficacy and reduced side effects, suggesting a promising avenue for combination therapies.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis of imidazole derivatives typically involves condensation reactions between aldehydes and amines under controlled conditions. For example, a mixture of substituted aldehydes and amines can be heated in dry DMF with sodium metabisulfite under nitrogen at 120°C for 18 hours to form the imidazole core . Optimization strategies include varying catalysts (e.g., acetic acid or SOCl₂ for chlorination ), solvents (e.g., methanol or DMF), and reaction durations. Refluxing with phenylhydrazine and ethyl acetoacetate in ethanol, followed by recrystallization, has also been effective for analogous compounds . Yield improvements may require iterative adjustments to stoichiometry and purification steps (e.g., TLC monitoring ).
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?
- 1H/13C NMR : Critical for identifying aromatic protons (e.g., δ 7.45–7.76 ppm for nitroaryl groups ) and methylene/methoxy substituents.
- IR spectroscopy : Detects functional groups like C=O (1661 cm⁻¹ ) and C-N stretches.
- Elemental analysis : Validates empirical formulas by comparing calculated vs. experimental C/H/N/O percentages .
- Melting point determination : Consistency with literature values confirms purity .
Q. What handling and storage protocols are essential to maintain stability?
Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid heat, moisture, and direct light, as nitro and imidazole groups may degrade under these conditions. Safety protocols include using PPE (gloves, goggles) and working in a fume hood, as recommended for structurally similar nitroaromatics .
Advanced Research Questions
Q. How can researchers design experiments to evaluate environmental fate and transformation pathways?
Adopt methodologies from long-term environmental studies, such as those in Project INCHEMBIOL, which assess:
- Physicochemical properties : Solubility, logP, and hydrolysis rates under varying pH/temperature .
- Biotic/abiotic degradation : Use HPLC or LC-MS to monitor degradation products in simulated environmental matrices (e.g., soil/water systems) .
- Ecotoxicity : Perform assays on model organisms (e.g., Daphnia magna) to assess acute/chronic effects across trophic levels .
Q. What strategies resolve contradictions in biological activity data for structurally similar imidazoles?
- Cross-validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results to confirm activity trends.
- Statistical modeling : Use multivariate analysis to isolate variables (e.g., substituent electronegativity) influencing bioactivity .
- Crystallographic studies : Resolve binding modes via X-ray diffraction or molecular docking (e.g., ligand-protein interactions ).
Q. How can computational methods enhance understanding of reactivity or biological interactions?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic analogs for testing .
- QSAR models : Corrogate substituent effects (e.g., nitro vs. methoxy groups) with activity data to guide structural modifications .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, gas atmosphere) meticulously, as small deviations can alter yields or byproducts .
- Data Validation : Replicate key experiments (e.g., bioassays) across independent labs to mitigate batch-specific anomalies .
- Environmental Sampling : Use spike-and-recovery experiments in environmental matrices to validate analytical methods (e.g., recovery rates >85% for LC-MS ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
